molecular formula C7H12N2O5 B2843020 Ethyl (2Z)-2-amino-2-(2-methoxyacetyl)oxyiminoacetate CAS No. 1807939-07-6

Ethyl (2Z)-2-amino-2-(2-methoxyacetyl)oxyiminoacetate

Cat. No. B2843020
M. Wt: 204.182
InChI Key: LROQYPCOAXNRFZ-UHFFFAOYSA-N
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Description

This usually includes the compound’s systematic name, common name,


Scientific Research Applications

Synthesis Improvements and Applications

Ethyl (2Z)-2-amino-2-(2-methoxyacetyl)oxyiminoacetate, and related compounds, play a significant role in chemical synthesis, offering improved processes and applications in various fields. For instance, the improvement in the synthesis process of Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, achieved through a series of chemical reactions starting from ethyl acetoacetate, demonstrates the compound's utility in simplifying operation procedures and reducing production costs. The enhanced synthesis process achieves a product yield of 70.8%, showcasing the chemical's potential in efficient production and cost-effectiveness in the pharmaceutical and chemical industries (L. Jing, 2003).

Coupling Reagent for Racemization-Free Synthesis

Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) is highlighted for its effectiveness as a coupling reagent in racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. This compound's utility spans solid and solution phase peptide synthesis, presenting a more environmentally friendly and cost-effective alternative to traditional coupling agents. Its easy preparation, recovery, and reuse capabilities further emphasize its role in reducing chemical waste, aligning with sustainable chemical practices (Kishore Thalluri et al., 2013).

Bioactive Compound Synthesis

The synthesis and evaluation of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids introduce a new class of heteroatom-activated beta-lactam antibiotics. These compounds exhibit significant antimicrobial activity, primarily against Gram-negative bacteria, underscoring their potential in developing new antibiotic therapies. The methodological approach, involving catalytic hydrogenation and various chemical treatments, illustrates the compound's versatility in synthesizing bioactive molecules (S. Woulfe & M. Miller, 1985).

properties

IUPAC Name

ethyl (2Z)-2-amino-2-(2-methoxyacetyl)oxyiminoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c1-3-13-7(11)6(8)9-14-5(10)4-12-2/h3-4H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROQYPCOAXNRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC(=O)COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/OC(=O)COC)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-amino-2-ethoxy-2-oxoethylidene)amino 2-methoxyacetate

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